molecular formula C5H2Br2IN B1430625 3,5-Dibromo-4-iodopyridine CAS No. 1214383-75-1

3,5-Dibromo-4-iodopyridine

Cat. No.: B1430625
CAS No.: 1214383-75-1
M. Wt: 362.79 g/mol
InChI Key: QEGNZPFIIRTNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-iodopyridine is a halogenated pyridine derivative with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a pyridine ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3,5-Dibromo-4-iodopyridine involves the diazotization of 3,5-dibromo-4-aminopyridine followed by iodination. This process is relatively straightforward and can be performed under mild conditions. The reaction typically involves the use of potassium iodide and cuprous iodide as iodination reagents .

Industrial Production Methods

The industrial production of this compound can be scaled up using the same synthetic route mentioned above. The process is optimized to achieve high yields (65-83%) and good selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Dibromo-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-iodopyridine is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the compound to form new chemical bonds, which are essential in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-chloropyridine
  • 3,5-Dibromo-4-fluoropyridine
  • 3,5-Dibromo-4-methylpyridine

Uniqueness

3,5-Dibromo-4-iodopyridine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated pyridines. This unique combination of halogens allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

3,5-dibromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGNZPFIIRTNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-4-iodopyridine
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-4-iodopyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-4-iodopyridine
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-4-iodopyridine
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.